S-BTA has been investigated as a potential inhibitor of CYP3A4, a critical human enzyme involved in the metabolism of various drugs and xenobiotics [].
Studies suggest S-BTA exhibits moderate inhibitory activity towards CYP3A4, potentially influencing the pharmacokinetics of co-administered drugs [].
Peptide and Protein Engineering:
Due to its unique structure, S-BTA can be incorporated into peptides and proteins, potentially modifying their properties and functionalities.
Research suggests S-BTA incorporation can enhance the stability and bioactivity of certain peptides [].
Medicinal Chemistry:
S-BTA serves as a valuable building block for the synthesis of novel bioactive molecules with potential therapeutic applications.
Studies have explored the use of S-BTA in the development of anti-cancer and anti-microbial agents [, ].
Structural Biology:
S-BTA can be employed as a tool to probe protein-protein interactions and understand the structure-function relationship of biological systems.
Its unique properties allow researchers to study the impact of specific amino acid substitutions on protein structure and function [].
This compound is a derivative of the amino acid alanine, containing a benzothiophene group and a tert-butoxycarbonyl (Boc) protecting group.
Its origin and specific significance in scientific research are not widely reported in publicly available sources [].
Molecular Structure Analysis
The key features of the molecule include the central alanine backbone with a carboxylic acid group (COOH), an amine group (NH2), and a side chain containing a benzothiophene group. The Boc group (OC(CH3)3) is attached to the amine group, protecting it from further reactions [].
Chemical Reactions Analysis
Information on specific reactions involving this compound is limited in publicly available sources. However, based on its functional groups, it is likely to undergo reactions typical of amino acids and carboxylic acids [].
Physical And Chemical Properties Analysis
Specific data on melting point, boiling point, solubility, and stability for this compound is not available in open-source scientific literature [].
As with any unknown compound, it is advisable to handle this molecule with caution following general laboratory safety guidelines. Specific hazard information is not available in publicly available sources [].
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